molecular formula C26H32O14 B12436208 methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate

methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B12436208
M. Wt: 568.5 g/mol
InChI Key: BESOZWLCVNXHPJ-SOPPYPIBSA-N
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Description

Methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, hydroxyls, and ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the cyclopenta[c]pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The acetyloxy, benzoyloxy, and hydroxyl groups can be introduced through esterification and hydroxylation reactions.

    Glycosylation: The attachment of the oxan-2-yl group can be achieved through glycosylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The esters can be reduced to alcohols.

    Substitution: The acetyloxy and benzoyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions may include acidic or basic environments to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving similar structures.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4aR,7S)-7-(hydroxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate: Similar structure but lacks the acetyloxy group.

    Methyl (4aR,7S)-7-(acetyloxy)-5-(hydroxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate: Similar structure but lacks the benzoyloxy group.

Uniqueness

The uniqueness of methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H32O14

Molecular Weight

568.5 g/mol

IUPAC Name

methyl (4aR,7S)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15?,16?,17?,18?,19?,20?,23?,24?,25-,26+/m0/s1

InChI Key

BESOZWLCVNXHPJ-SOPPYPIBSA-N

Isomeric SMILES

CC(=O)O[C@]1(CC([C@]2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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